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Compound of Interest

Compound Name:
5,7-Dibromo-2,3-dihydro-1H-

inden-4-ol

Cat. No.: B15127954

Get Quote

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is a halogenated derivative of the indanol scaffold, a

core structure found in various biologically active molecules. The precise placement of

substituents on the indanol skeleton is critical to its function, making unambiguous structural

confirmation essential. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful

technique for identifying the functional groups within a molecule.[1][2] Each covalent bond

vibrates at a characteristic frequency, and when a molecule is exposed to infrared radiation, it

absorbs energy at frequencies corresponding to these vibrations.[2] The resulting IR spectrum

is a unique molecular "fingerprint," providing valuable information about the presence of

hydroxyl groups, aromatic rings, aliphatic chains, and halogen substituents.

This guide will deconstruct the predicted IR spectrum of 5,7-Dibromo-2,3-dihydro-1H-inden-
4-ol, explaining the causal relationship between its structure and its spectral features. We will

compare these predictions with the known spectra of simpler indanol derivatives to highlight the

spectral impact of the bromine and hydroxyl substituents.

Predicted Infrared Absorption Profile of 5,7-
Dibromo-2,3-dihydro-1H-inden-4-ol
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The structure of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol contains several key functional

groups that will give rise to characteristic absorption bands in the IR spectrum.

Molecular Structure Diagram
Caption: Molecular structure of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol.

A. The Hydroxyl (-OH) and C-O Stretching Region (3500-
3200 cm⁻¹ and 1260-1050 cm⁻¹)

O-H Stretch (Alcohol): The most prominent feature is expected to be a strong, broad

absorption band in the 3500-3200 cm⁻¹ region.[1][3] The broadness of this peak is a direct

consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent

molecules. In a dilute solution with a non-polar solvent, a sharper, weaker "free" O-H band

might appear around 3600 cm⁻¹.

C-O Stretch (Phenolic): The C-O stretching vibration for a phenolic hydroxyl group is typically

observed in the 1260-1180 cm⁻¹ range. Its position and intensity can be influenced by

coupling with other vibrations in the fingerprint region.

B. The C-H Stretching Region (3100-2850 cm⁻¹)
This region is highly diagnostic for distinguishing between different types of C-H bonds.[3][4]

Aromatic C-H Stretch: Aromatic C-H bonds vibrate at a higher frequency than aliphatic ones.

Expect to see one or more weak to medium absorption bands just above 3000 cm⁻¹

(typically 3100-3000 cm⁻¹).[5][6][7] In this specific molecule, there is only one aromatic

hydrogen, so this peak may be weak.

Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂) groups in the five-membered

ring will produce strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2960-2850

cm⁻¹).[8]

C. The Aromatic C=C Stretching Region (1600-1450
cm⁻¹)
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The stretching vibrations within the benzene ring typically produce a series of sharp bands of

variable intensity.[5][6][7] For substituted benzenes, two bands are common near 1600 cm⁻¹

and 1500-1400 cm⁻¹.[6] These peaks confirm the presence of the aromatic core.

D. The Fingerprint Region (< 1500 cm⁻¹)
This region contains a high number of complex vibrations, including C-C stretching, C-H

bending, and C-Br stretching, making it unique for each molecule.

Aliphatic C-H Bending: The scissoring vibration of the -CH₂- groups is expected around 1465

cm⁻¹.[8]

Aromatic C-H Out-of-Plane (OOP) Bending: The position of strong C-H "oop" bands in the

900-675 cm⁻¹ region is highly characteristic of the aromatic ring's substitution pattern.[5][6]

For the 1,2,3,5-tetrasubstituted pattern of the single aromatic hydrogen, a medium to strong

band is expected in the 880-850 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond stretch is expected to appear as a strong absorption

in the low-frequency region, typically between 680-515 cm⁻¹. The presence of two C-Br

bonds may result in multiple bands in this area.

Comparative Analysis with Indanol Analogs
To contextualize our predictions, we will compare the expected spectrum of our target molecule

with the known spectral features of related, simpler compounds.
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Compound
Key IR Peaks
(cm⁻¹)

Source
Analysis of
Differences

2,3-Dihydro-1H-inden-

1-ol

~3300 (broad, O-H),

~2900 (aliphatic C-H),

~1460 (aromatic

C=C), ~1050 (C-O)

NIST WebBook[9]

This is the parent

alcohol. It provides a

baseline for the O-H,

aliphatic C-H, and C-

O stretches without

the electronic and

mass effects of the

bromine atoms.

1-Indanone

~3050 (aromatic C-H),

~2950 (aliphatic C-H),

~1715 (strong, C=O),

~1600 & ~1480

(aromatic C=C)

NIST WebBook[10]

[11]

The key difference is

the strong carbonyl

(C=O) stretch around

1715 cm⁻¹, which is

absent in our target

alcohol. This

comparison helps

definitively rule out a

ketone impurity.

5-Bromo-1-indanone

~1710 (strong, C=O),

~1590 (aromatic

C=C), ~820 (C-H oop)

NIST WebBook[12]

This analog

introduces a single

bromine atom. While it

is a ketone, it shows

how the C=C and C-H

oop bands are

affected by

halogenation. The C-

Br stretch would be

expected in the low-

frequency region.

5,7-Dibromo-2,3-

dihydro-1H-inden-4-ol

(Predicted)

~3400 (broad, O-H),

~3050 (aromatic C-H),

~2950 (aliphatic C-H),

~1580 & ~1450

(aromatic C=C),

Predictive The presence of two

heavy bromine atoms

and a hydroxyl group

will significantly alter

the fingerprint region
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~1200 (C-O), ~860

(C-H oop), <680 (C-

Br)

compared to the

analogs. The specific

C-H oop band is a key

predicted identifier for

this substitution

pattern.

Recommended Experimental Protocol for IR
Spectrum Acquisition
To validate these predictions, a high-quality experimental spectrum is necessary. The following

protocol describes the use of Attenuated Total Reflectance (ATR) IR spectroscopy, a common

and effective method for solid samples.

Workflow for ATR-IR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Place small amount
of solid sample on

ATR crystal

Apply pressure using
the anvil to ensure

good contact

Collect background
spectrum of clean

ATR crystal

Collect sample
spectrum (e.g., 32 scans)

Perform ATR
correction (if needed)

Identify and label
major absorption peaks

Compare experimental
peaks to predicted

values and references

Click to download full resolution via product page

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry

completely.

Background Collection: Before analyzing the sample, a background spectrum must be

collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent

signals, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount (a few milligrams) of the solid 5,7-Dibromo-2,3-
dihydro-1H-inden-4-ol powder directly onto the center of the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to

the sample. This ensures intimate contact between the sample and the crystal surface, which

is crucial for obtaining a high-quality spectrum.

Sample Spectrum Collection: Initiate the sample scan. A typical measurement consists of co-

adding 16 to 32 scans to improve the signal-to-noise ratio. The standard data collection

range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis: The resulting spectrum should be processed to identify the wavenumbers

(cm⁻¹) of the major absorption bands. Compare these experimental values to the predicted

values in the summary table below.

Summary of Predicted IR Absorption Peaks
The following table summarizes the key predicted IR absorption bands for 5,7-Dibromo-2,3-
dihydro-1H-inden-4-ol.
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Wavenumber
(cm⁻¹)

Vibrational Mode Expected Intensity Notes

3500 - 3200
O-H Stretch (H-

bonded)
Strong, Broad

A key indicator of the

hydroxyl group.[3][4]

3100 - 3000 Aromatic C-H Stretch Weak to Medium

Confirms the

presence of the

aromatic ring; may be

a single peak.[5][6]

2960 - 2850 Aliphatic C-H Stretch Strong

From the -CH₂-

groups in the five-

membered ring.

1600 - 1580 Aromatic C=C Stretch Medium
Characteristic of the

aromatic ring itself.[6]

1500 - 1400 Aromatic C=C Stretch Medium to Strong

A second

characteristic band for

the aromatic ring.[6]

~1465 Aliphatic C-H Bend Medium
Scissoring vibration of

the -CH₂- groups.[8]

~1200 C-O Stretch Medium to Strong Phenolic C-O stretch.

880 - 850
Aromatic C-H oop

Bend
Medium to Strong

Highly diagnostic for

the 1,2,3,5-

tetrasubstitution

pattern.[5]

680 - 515 C-Br Stretch Strong

Confirms the

presence of the

bromine substituents.

Conclusion
The infrared spectrum of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is predicted to be rich with

information, allowing for a confident confirmation of its structural features. The most definitive

absorption bands for identification are the broad O-H stretch around 3400 cm⁻¹, the distinct
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aliphatic and aromatic C-H stretches on either side of 3000 cm⁻¹, the characteristic C-H out-of-

plane bending for the specific substitution pattern around 860 cm⁻¹, and the low-frequency C-

Br stretching bands. By comparing an experimentally obtained spectrum with these predictions

and the spectra of known analogs, researchers can effectively verify the identity and purity of

this important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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